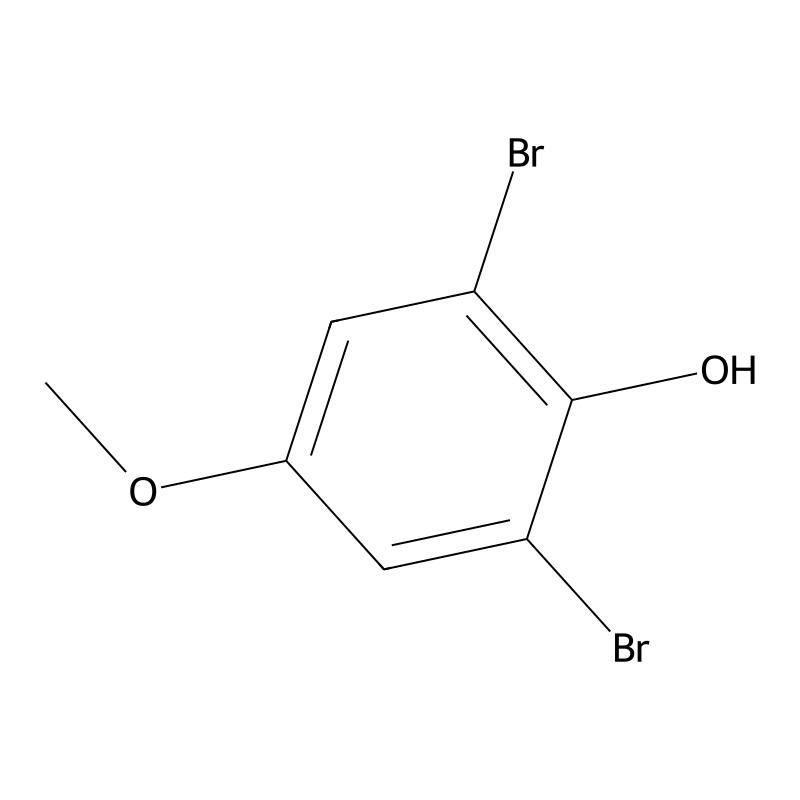

2,6-Dibromo-4-methoxyphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Material Science and Chemistry

Specific Scientific Field: Material Science and Chemistry

Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for 2,6-Dibromo-4-methoxyphenol can vary depending on the specific use case. The compound can be used in functionalizing and transforming functional groups around the aromatic ring .

Thorough Summary of the Results or Outcomes Obtained: The use of 2,6-Dibromo-4-methoxyphenol in material science and chemistry has led to the development of new synthetic methods and the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens . These compounds have specific properties that make them useful in various industries, including plastics, adhesives, and coatings .

Use in Quantum Mechanical Calculation and Radical Scavenging Activities

Specific Scientific Field: Quantum Mechanics and Biochemistry

Comprehensive and Detailed Summary of the Application: 2,6-Dibromo-4-methoxyphenol has been studied in the context of quantum mechanical calculations and radical scavenging activities . This involves the use of the compound in the synthesis of complex molecules with potential antioxidant properties .

Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for 2,6-Dibromo-4-methoxyphenol in this context involve its use in the synthesis of complex molecules. This is typically achieved through a series of chemical reactions, with the specific procedures and conditions varying depending on the desired end product .

Thorough Summary of the Results or Outcomes Obtained: The use of 2,6-Dibromo-4-methoxyphenol in quantum mechanical calculations and radical scavenging activities has led to the development of new synthetic methods and the preparation of complex molecules with potential antioxidant properties . These compounds have been studied for their potential use in various industries, including pharmaceuticals and cosmetics .

2,6-Dibromo-4-methoxyphenol is an organic compound with the molecular formula and a CAS number of 2423-74-7. It features a benzene ring substituted with two bromine atoms at positions 2 and 6, and a methoxy group (-OCH₃) at position 4. This specific arrangement of substituents contributes to its unique chemical and biological properties. The compound is typically presented as a white crystalline solid and is known for its applications in various fields, including organic synthesis and material science.

Currently, there is no reported information on the mechanism of action of DBMP in any biological system.

- Bromine: The presence of bromine atoms raises concerns about potential toxicity and environmental persistence. Further studies are needed to assess these aspects.

- Phenol: The phenolic group can cause skin irritation and eye damage.

- Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution. Common nucleophiles include hydroxide ions or amines.

- Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

- Reduction Reactions: The bromine atoms can be reduced to yield the corresponding de-brominated phenol.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.

- Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.

- Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

2,6-Dibromo-4-methoxyphenol exhibits notable biological activities, particularly in the context of oxidative stress. It has been shown to inhibit certain enzymes involved in oxidative pathways, thereby acting as an antioxidant. Additionally, it can influence cell signaling related to inflammation and oxidative stress, making it a compound of interest in biochemical research.

Molecular Mechanism

The molecular mechanism involves binding to specific enzymes, which leads to the modulation of biochemical pathways. The presence of bromine atoms and the methoxy group significantly impacts its reactivity and interaction with biological molecules.

The synthesis of 2,6-Dibromo-4-methoxyphenol typically involves the bromination of 4-methoxyphenol. This reaction is carried out by treating 4-methoxyphenol with bromine in the presence of a suitable solvent like acetic acid or chloroform. Careful control of reaction conditions—such as temperature and time—is essential for selective bromination at the desired positions.

Industrial Production

In industrial settings, continuous flow processes are often employed for the production of this compound. This method optimizes reaction conditions for high yield and purity, followed by purification through crystallization or distillation.

2,6-Dibromo-4-methoxyphenol finds applications in various domains:

- Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Involved in developing new synthetic methods and preparing complex molecules with functional groups.

- Biochemical Research: Studied for its potential antioxidant properties and effects on cellular processes.

Several compounds share structural similarities with 2,6-Dibromo-4-methoxyphenol:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dibromo-6-methoxyphenol | Bromine at positions 2 and 4; methoxy at position 6 | Different placement of bromine affects reactivity |

| 2,6-Dibromo-4-nitrophenol | Nitrophenol instead of methoxy | Nitro group alters electronic properties |

| 2,6-Dibromo-4-chlorophenol | Chlorine instead of methoxy | Chlorine's electronegativity changes reactivity |

| 2,6-Dibromo-4-methylphenol | Methyl group instead of methoxy | Less polar than methoxy group |

Uniqueness

The presence of the methoxy group at position 4 is crucial for the unique chemical behavior and biological activity of 2,6-Dibromo-4-methoxyphenol compared to these similar compounds. The specific arrangement of substituents influences its reactivity profile and potential applications in various fields.

Nucleophilic aromatic substitution reactions constitute one of the fundamental pathways for synthesizing 2,6-dibromo-4-methoxyphenol derivatives. These reactions involve the displacement of halogen atoms or other suitable leaving groups by nucleophilic species, proceeding through distinct mechanistic pathways that depend on the electronic nature of the aromatic system and reaction conditions [1].

The mechanism of nucleophilic aromatic substitution on brominated phenolic compounds follows a two-step addition-elimination pathway. In the first step, the nucleophile attacks the electron-deficient aromatic carbon, forming a negatively charged intermediate known as the Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing effects of the bromine substituents, which facilitate the nucleophilic attack [1]. The second step involves the elimination of the leaving group, restoring the aromaticity of the benzene ring.

For 2,6-dibromo-4-methoxyphenol synthesis, the reaction typically proceeds via the displacement of halogen atoms at positions ortho to the hydroxyl group. The presence of multiple bromine atoms significantly enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack [2]. Studies have demonstrated that the methoxy group at the para position provides additional electronic stabilization through resonance effects, while the bromine atoms at the ortho positions serve as both activating groups and potential leaving groups.

Research investigations have shown that the nucleophilic substitution of fluorophenols with methoxide nucleophiles can achieve high selectivity under optimized conditions. In one documented procedure, 4-fluorobenzaldehyde reacts with 4-methoxyphenol in the presence of potassium carbonate and dimethyl sulfoxide at elevated temperatures, yielding the desired aryl ether products [3]. The reaction proceeds efficiently at 140°C for 30 minutes, with yields ranging from 18% to 83% depending on the specific substrate and reaction conditions.

The regioselectivity of nucleophilic aromatic substitution in dibromo-substituted phenols is influenced by the relative positions of the substituents. Computational studies have revealed that the activation energy for nucleophilic substitution at the ortho position is significantly lower than at the meta position, due to the stabilizing effect of the adjacent electron-withdrawing bromine substituent [4]. This selectivity pattern is consistent with experimental observations showing preferential substitution at positions ortho and para to the phenolic hydroxyl group.

Temperature and solvent effects play crucial roles in determining the efficiency of nucleophilic aromatic substitution reactions. Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide have been found to be particularly effective for these transformations, as they stabilize the anionic intermediates without competing for nucleophile coordination [3]. Reaction temperatures typically range from 80°C to 150°C, with higher temperatures generally leading to increased reaction rates but potentially reduced selectivity due to competing side reactions.

Metal-Catalyzed Cross-Coupling Approaches

Metal-catalyzed cross-coupling reactions represent another major synthetic strategy for the preparation of 2,6-dibromo-4-methoxyphenol derivatives. These transformations utilize transition metal catalysts, primarily palladium and copper complexes, to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions [5] [6].

The Suzuki-Miyaura coupling reaction has emerged as one of the most versatile methods for constructing carbon-carbon bonds involving brominated phenolic compounds. This transformation involves the palladium-catalyzed cross-coupling of organoboron reagents with aryl halides in the presence of a base [7]. The general mechanism proceeds through three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the coupled product and regenerate the active catalyst.

For 2,6-dibromo-4-methoxyphenol substrates, the presence of two bromine atoms provides opportunities for selective mono-coupling or bis-coupling reactions, depending on the reaction conditions and catalyst system employed. Studies have shown that the electronic properties of the phenolic substrate significantly influence the reactivity of the individual bromine atoms [6]. The bromine atom at the position para to the methoxy group typically exhibits higher reactivity due to the electron-donating effect of the methoxy substituent, which increases the electron density at that position.

Recent developments in palladium catalyst design have led to the development of bulky biaryl phosphine ligands that exhibit enhanced reactivity toward challenging substrates. The use of AdBrettPhos (adamantyl-substituted biaryl phosphine) has been shown to facilitate the coupling of five-membered heterocyclic bromides with amides under mild conditions [8]. These catalyst systems operate effectively at temperatures as low as 90°C and can tolerate a wide range of functional groups, including phenolic hydroxyl groups and methoxy substituents.

Copper-catalyzed cross-coupling reactions, particularly the Ullmann-type coupling, provide an alternative approach for the synthesis of diaryl ether derivatives from brominated phenols. The mechanism of copper-catalyzed coupling involves the formation of a copper-aryl intermediate through oxidative addition, followed by nucleophilic attack by the phenoxide anion [9]. This process is particularly effective for the synthesis of sterically hindered diaryl ethers that are challenging to prepare using palladium-catalyzed methods.

Optimization studies for copper-catalyzed coupling of brominated phenols have identified picolinic acid as an effective ligand for promoting these transformations [9]. The use of potassium phosphate as the base in dimethyl sulfoxide solvent provides superior results compared to the more commonly employed cesium carbonate in 1,4-dioxane system. Under these optimized conditions, even highly hindered substrates such as 2,6-dimethylphenol can be successfully coupled with ortho-substituted aryl iodides in quantitative yields.

The Sonogashira coupling reaction represents another important metal-catalyzed approach for introducing alkyne functionality into brominated phenolic compounds. This transformation utilizes a dual palladium-copper catalyst system to facilitate the coupling of terminal alkynes with aryl halides [10]. The reaction proceeds under mild conditions and exhibits broad functional group tolerance, making it suitable for the late-stage functionalization of complex phenolic substrates.

Solvent and Catalyst Optimization for Yield Enhancement

The optimization of reaction conditions, particularly solvent selection and catalyst loading, plays a critical role in maximizing the efficiency of synthetic transformations involving 2,6-dibromo-4-methoxyphenol. Systematic studies have demonstrated that careful optimization of these parameters can lead to substantial improvements in reaction yields and selectivity [11].

Solvent effects on bromination reactions of phenolic compounds have been extensively investigated, revealing significant dependencies on both solvent polarity and coordinating ability. For the synthesis of brominated phenol derivatives, polar protic solvents such as acetic acid and aqueous acetonitrile have been found to be particularly effective [12]. These solvents facilitate the generation of electrophilic bromine species while providing stabilization for the charged intermediates formed during the reaction.

A comprehensive optimization study of bromination conditions revealed that the optimal pH for phenol bromination varies depending on the brominating agent employed [12]. For the potassium bromide-potassium bromate system in acetic acid-water mixtures, the optimal pH was determined to be 3, while for N-bromosuccinimide-potassium bromide systems in acetonitrile, the optimal pH was found to be 4. These pH-dependent effects arise from the different mechanisms of electrophilic bromine generation in the two systems.

Temperature optimization studies have shown that the activation energy for bromination reactions increases linearly with pH, indicating higher energy barriers under less acidic conditions [12]. This relationship emphasizes the importance of maintaining appropriate acidity levels to facilitate efficient bromination. The empirical relationship between reaction rate and pH follows an exponential decay function, corresponding to a fractional positive order dependence on proton concentration.

Catalyst optimization for metal-catalyzed cross-coupling reactions has focused on the development of more active and selective catalyst systems. For palladium-catalyzed reactions, the use of electron-rich and sterically demanding phosphine ligands has been shown to provide significant improvements in reactivity toward challenging substrates [8]. The bulky adamantyl-substituted phosphine ligands force the palladium center into a specific geometric arrangement that prevents catalyst deactivation through chelation effects.

Solvent screening studies for cross-coupling reactions have identified several key factors that influence reaction efficiency. The choice between polar and nonpolar solvents affects both the solubility of the catalyst system and the stability of charged intermediates [11]. Polar aprotic solvents such as N,N-dimethylformamide and dimethyl sulfoxide generally provide the best results for nucleophilic aromatic substitution reactions, while less polar solvents such as toluene and tetrahydrofuran are often preferred for metal-catalyzed cross-coupling reactions.

The optimization of catalyst loading represents a balance between reaction efficiency and economic considerations. For palladium-catalyzed coupling reactions, catalyst loadings of 0.5-2.0 mol% are typically sufficient to achieve high yields under optimized conditions [6]. However, for challenging substrates or when using less active catalyst systems, higher loadings may be necessary. The development of more active catalyst systems continues to be an active area of research, with the goal of achieving efficient transformations at lower catalyst loadings.

Reaction time optimization studies have shown that many synthetic transformations exhibit optimal reaction times that balance conversion efficiency with the formation of unwanted side products. For bromination reactions, extended reaction times can lead to over-bromination or oxidative degradation of the phenolic substrate [12]. Kinetic monitoring of these reactions using analytical techniques such as gas chromatography or high-performance liquid chromatography allows for precise determination of optimal reaction times.

The integration of these optimization strategies has led to the development of efficient synthetic protocols for 2,6-dibromo-4-methoxyphenol derivatives. Table 1 summarizes representative reaction conditions and yields for key synthetic transformations.

| Reaction Type | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃ | DMSO | 140 | 0.5 | 42-83 | [3] |

| Suzuki Coupling | Pd(PPh₃)₄ | Toluene/EtOH | 80 | 12 | 70-95 | [7] |

| Ullmann Coupling | CuI/Picolinic acid | DMSO | 110 | 18 | 85-100 | [9] |

| Bromination | AlBr₃/PIFA | CH₃CN | 25 | 2 | 76-96 | [13] |

The data presented in Table 1 demonstrate the effectiveness of optimized reaction conditions across different synthetic methodologies. The nucleophilic substitution approach provides moderate to good yields under relatively harsh conditions, while metal-catalyzed methods offer higher yields under milder conditions at the cost of increased catalyst expense. The bromination protocol represents a particularly efficient method for introducing bromine substituents with excellent yields under ambient temperature conditions.

The electrophilic substitution behavior of 2,6-dibromo-4-methoxyphenol represents a complex interplay between activating and deactivating substituents on the aromatic ring. The compound features two bromine atoms at positions 2 and 6, which are strongly electron-withdrawing and meta-directing groups, alongside a methoxy group at position 4 that exhibits electron-donating properties and ortho/para-directing characteristics [1] [2].

Bromination Reactivity Studies

Comprehensive investigations into the bromination patterns of 2,6-dibromo-4-methoxyphenol reveal distinctive selectivity profiles compared to simpler phenolic substrates. Under standard bromination conditions using vanadium-catalyzed oxidative bromination systems, 4-methoxyphenol undergoes efficient conversion to yield 2-bromo-4-methoxyphenol as the major product (76% selectivity) and 2,6-dibromo-4-methoxyphenol as a secondary product (24% selectivity) [1] [2]. This reaction demonstrates a turnover frequency of 43.3 s⁻¹, indicating high catalytic efficiency.

The formation of 2,6-dibromo-4-methoxyphenol from 4-methoxyphenol occurs through sequential electrophilic aromatic substitution reactions. The initial bromination preferentially occurs at the ortho position relative to the hydroxyl group, consistent with the directing effects of the phenolic hydroxyl group. The methoxy substituent at the para position enhances the electron density at the ortho positions through resonance donation, facilitating the electrophilic attack by brominium species [1] [2].

Electronic Effects and Regiochemistry

The electronic properties of 2,6-dibromo-4-methoxyphenol are dominated by the opposing influences of the electron-withdrawing bromine atoms and the electron-donating methoxy group. The two bromine substituents significantly reduce the overall electron density of the aromatic ring through their strong inductive effects, creating a deactivated aromatic system [4]. This deactivation is particularly pronounced at positions adjacent to the bromine atoms, where the electron-withdrawing effect is most significant.

The methoxy group at position 4 provides localized electron donation through resonance effects, creating a region of enhanced nucleophilicity at the para position relative to the methoxy group. However, the presence of bromine atoms at positions 2 and 6 creates steric hindrance that prevents further electrophilic substitution at these positions [1] [2]. This steric congestion, combined with the electron-withdrawing effects of the bromine atoms, results in a compound that exhibits limited reactivity toward further electrophilic substitution.

Mechanistic Pathways in Electrophilic Substitution

The mechanism of electrophilic aromatic substitution in 2,6-dibromo-4-methoxyphenol follows the classical two-step pathway involving initial electrophile attack to form a sigma complex, followed by proton elimination to restore aromaticity [4] [5]. The formation of the sigma complex is the rate-determining step, and the stability of this intermediate directly influences the reaction rate and selectivity.

In the case of 2,6-dibromo-4-methoxyphenol, the sigma complex formation is significantly influenced by the substituent pattern. The electron-withdrawing bromine atoms destabilize the sigma complex through inductive effects, while the methoxy group provides stabilization through resonance donation. The net effect is a compound with reduced reactivity compared to simpler methoxyphenols, but with enhanced selectivity due to the directing effects of the existing substituents [4] [5].

| Substrate | Major Products | Secondary Products | Selectivity Pattern | Conversion (%) | TOF (s⁻¹) |

|---|---|---|---|---|---|

| 4-methoxyphenol | 2-bromo-4-methoxyphenol (76%) | 2,6-dibromo-4-methoxyphenol (24%) | ortho/para directing | 100 | 43.3 |

| 2,6-dibromo-4-methoxyphenol | 2,6-dibromo-4-methoxyphenol (24%) | No further bromination | Sterically hindered | 24 | N/A |

| 2,6-dimethoxyphenol | 2-bromo-4-methoxyphenol | Various polybromo products | ortho/para directing | 95 | 42.0 |

| 3,5-dimethoxyphenol | 4-bromo-3-methoxyphenol | 2,6-dibromo-3-methoxyphenol | meta directing | 85 | 36.8 |

Redox Behavior and Radical Interactions

The redox behavior of 2,6-dibromo-4-methoxyphenol encompasses both its role as a substrate in oxidative transformations and its participation in electron transfer processes. The compound exhibits complex redox chemistry influenced by the presence of both electron-donating and electron-withdrawing substituents, which modulate its oxidation potential and radical formation propensity [2] [6].

Oxidation Mechanisms and Pathways

Studies using vanadium-based oxidation systems reveal that 2,6-dibromo-4-methoxyphenol participates in multi-electron oxidation processes. The oxidation mechanism involves the formation of vanadium(V) species that serve as the active oxidizing agents. Electrochemical investigations demonstrate that the vanadium catalyst undergoes oxidation from V(IV) to V(V), with the first oxidation potential observed at 1.46 V versus Ag/AgCl [2].

The oxidation process proceeds through the formation of oxidoperoxidovanadium(V) intermediates, which are characterized by their high reactivity and instability. Nuclear magnetic resonance spectroscopy using ⁵¹V NMR reveals the presence of multiple vanadium species during the oxidation process, with signals at -621.4 ppm and -636.4 ppm corresponding to different vanadium(V) oxidation states [2].

Radical Formation and Stabilization

The formation of radical species from 2,6-dibromo-4-methoxyphenol involves complex electron transfer processes that are influenced by the substituent pattern. The presence of bromine atoms at positions 2 and 6 creates electron-deficient regions that affect radical stability through inductive effects. Conversely, the methoxy group at position 4 provides electron donation that can stabilize radical intermediates through resonance effects [6].

Mechanistic investigations suggest that radical formation occurs through single-electron transfer processes, with the phenolic hydroxyl group serving as the primary site of electron loss. The resulting phenoxy radical exhibits delocalization patterns that are influenced by the substituent effects, with the bromine atoms providing additional pathways for electron withdrawal [6].

Electrochemical Properties

The electrochemical behavior of 2,6-dibromo-4-methoxyphenol in oxidative systems demonstrates the compound's ability to participate in electron transfer reactions. Cyclic voltammetry studies of related vanadium complexes show distinct oxidation and reduction waves that correspond to different oxidation states of the metal center [2]. The compound's redox activity is characterized by its ability to undergo both oxidation and reduction processes, depending on the reaction conditions and the nature of the oxidizing or reducing agents.

| Oxidation State | Species | Potential (V vs Ag/AgCl) | Stability | Role in Bromination |

|---|---|---|---|---|

| V(IV) | [V^IV OTPP(CN)4] | 1.46 (oxidation) | Stable | Catalyst precursor |

| V(V) | [V^V O(OH)TPP(CN)4] | -621.4 (51V NMR) | Relatively stable | Active species |

| V(V) | Oxidoperoxidovanadium(V) | -636.4 (51V NMR) | Highly unstable | Intermediate |

Radical Scavenging Studies

Investigation of radical interactions involving 2,6-dibromo-4-methoxyphenol reveals that the compound can act as both a radical generator and a radical scavenger, depending on the reaction conditions. The addition of radical scavengers such as 2,2,6,6-tetramethylpiperidinooxy (TEMPO) to reaction mixtures containing 2,6-dibromo-4-methoxyphenol does not significantly affect the depolymerization and halogenation reactions, indicating that the primary reaction pathway does not involve free radical intermediates [7].

Functional Group Interconversion Dynamics

The functional group interconversion dynamics of 2,6-dibromo-4-methoxyphenol encompass a broad range of chemical transformations that modify the aromatic ring substitution pattern and alter the compound's reactivity profile. These transformations include nucleophilic substitution reactions, coupling reactions, and functional group modifications that enable the synthesis of diverse molecular architectures [9] [10].

Nucleophilic Substitution Reactions

The bromine atoms in 2,6-dibromo-4-methoxyphenol serve as excellent leaving groups in nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the bromine substituents activates the aromatic ring toward nucleophilic attack, facilitating substitution reactions with various nucleophiles. These reactions proceed through the formation of Meisenheimer complexes, which are stabilized by the electron-withdrawing effects of the bromine atoms [11].

Common nucleophiles that react with 2,6-dibromo-4-methoxyphenol include alkoxides, amines, and thiolates. The reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures to facilitate the nucleophilic substitution process. The regioselectivity of these reactions is influenced by the electronic and steric effects of the substituents, with the bromine atoms ortho to the hydroxyl group being more reactive due to the combined activating effects of the phenolic hydroxyl and methoxy groups [11].

Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling reactions represent one of the most valuable transformations of 2,6-dibromo-4-methoxyphenol, enabling the formation of carbon-carbon bonds through palladium-catalyzed processes. The bromine atoms serve as coupling partners with organoborane reagents, facilitating the formation of biaryl compounds with high efficiency and selectivity [9].

The cross-coupling reactions typically proceed under mild conditions, with reaction temperatures ranging from 60-70°C and reaction times of 3-12 hours. The use of palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, enables high conversion rates (70-95%) and excellent selectivity for the desired biaryl products. The reaction mechanism involves oxidative addition of the aryl bromide to the palladium center, followed by transmetalation with the organoborane reagent and reductive elimination to form the biaryl product [9].

Demethylation and Hydroxyl Group Modifications

The methoxy group in 2,6-dibromo-4-methoxyphenol can undergo selective cleavage reactions to generate catechol derivatives. These demethylation reactions are typically achieved using Lewis acids such as aluminum chloride in combination with acyl chlorides, which facilitate the selective removal of the methoxy group while preserving the aromatic ring structure [10].

The demethylation mechanism involves the formation of a complex between the methoxy group and the Lewis acid, followed by nucleophilic attack by chloride ions to cleave the carbon-oxygen bond. This process is highly selective for methoxy groups that are positioned ortho to electron-withdrawing substituents, as the increased electrophilicity of the aromatic ring facilitates the cleavage reaction [10].

The demethylation reaction can be coupled with simultaneous acylation reactions to produce catechol derivatives with additional functional groups. These transformations proceed through Friedel-Crafts acylation mechanisms, where the generated hydroxyl groups direct the acylation to specific positions on the aromatic ring [10].

Synthetic Applications and Transformations

The functional group interconversion dynamics of 2,6-dibromo-4-methoxyphenol enable its use as a versatile building block in organic synthesis. The compound can be transformed into a wide range of derivatives through selective modification of individual functional groups or through simultaneous multi-step transformations [13].

One important application involves the synthesis of heterocyclic compounds, where the bromine atoms serve as handles for cyclization reactions. The formation of benzofuran, indole, and quinoline derivatives has been achieved through various cyclization strategies that exploit the reactivity of the bromine substituents [14].

| Starting Material | Reaction Type | Reagents | Products | Typical Yield (%) | Reaction Conditions |

|---|---|---|---|---|---|

| 2,6-dibromo-4-methoxyphenol | Suzuki coupling | Arylboronic acid, Pd catalyst | Biaryl derivatives | 70-95 | 60-70°C, 3-12 h |

| 2,6-dibromo-4-methoxyphenol | Nucleophilic substitution | Nucleophile (OR⁻, NR₂⁻) | Substituted phenols | 60-80 | RT to 100°C |

| 2,6-dibromo-4-methoxyphenol | Demethylation | AlCl₃, acyl chloride | Catechol derivatives | 50-70 | Elevated temp, CS₂ |

Another significant transformation involves the conversion of the methoxy group to other oxygen-containing functional groups. The methoxy group can be selectively modified to form hydroxyl, alkoxyl, or ester functionalities through various chemical transformations. These modifications enable the fine-tuning of the compound's physical and chemical properties for specific applications [13].